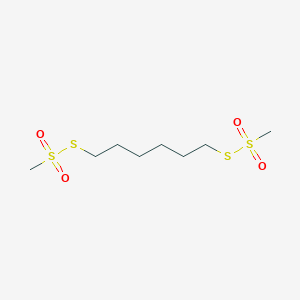

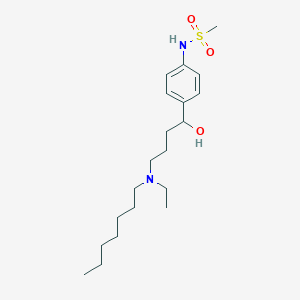

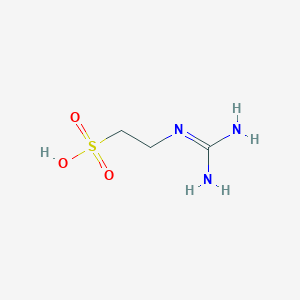

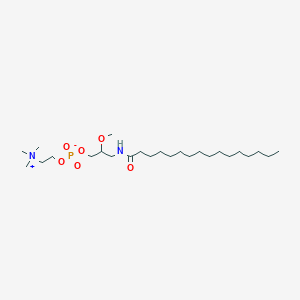

(2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cyclohexane derivatives, including those similar to "(2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate," often involves intricate procedures that aim to introduce specific functional groups to the cyclohexane ring. For example, research by Seto et al. (1984) explored the photochemistry of 1-acetoxy-2-(pent-4-enoyl)cyclopentenes, which could serve as a basis for synthesizing compounds with complex acetoxy groups on a cyclohexane ring (Seto et al., 1984). Additionally, Ogawa et al. (1986) synthesized diastereoisomers of cyclohexanetetrol as pentaacetates, demonstrating methods that could be adapted for the synthesis of "(2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate" (Ogawa et al., 1986).

Molecular Structure Analysis

The molecular structure of cyclohexyl acetate derivatives is characterized by the presence of acetoxy groups attached to a cyclohexane ring. Investigations into related compounds, such as the work by Roulet et al. (1981) on the acetylation of iron carbonyl complexes, help elucidate the molecular configurations and stereochemistry of these molecules (Roulet et al., 1981).

Chemical Reactions and Properties

The chemical reactivity of "(2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate" encompasses a range of reactions, including acetylation and cyclization processes. For instance, Irngartinger et al. (1981) detailed the synthesis of bicyclic compounds through intramolecular additions, showcasing the potential chemical transformations of cyclohexyl acetate derivatives (Irngartinger et al., 1981).

Applications De Recherche Scientifique

Metabolic Pathways and Imaging Applications

The clinical use of PET imaging with acetate derivatives, such as (11)C-acetate, has provided valuable insights into metabolic processes in various diseases. Initially employed in cardiology for studying myocardial oxygen metabolism, (11)C-acetate PET has expanded into oncology, particularly for evaluating tumors that are not well-identified by (18)F-FDG PET, such as well-differentiated hepatocellular carcinoma. This tracer's versatility is underscored by its ability to participate in energy production and lipid synthesis pathways, making it a promising tool for both cardiological and oncological research (Grassi et al., 2012).

Biodegradability of Acetate Derivatives

The environmental impact and biodegradability of cellulose acetate-based materials have been thoroughly reviewed. Cellulose acetate, used in various consumer products, undergoes degradation through biological, chemical, and photochemical mechanisms. Enhancements in its biodegradability, particularly through the incorporation of additives like titanium dioxide, have significant implications for reducing the environmental persistence of these materials. This research informs the development of consumer products with improved environmental profiles (Puls et al., 2011).

Antimicrobial Applications

The antimicrobial properties of peracetic acid, a strong disinfectant derived from acetate, have been extensively reviewed. Its effectiveness against a broad spectrum of pathogens, combined with its environmental benefits such as the lack of persistent toxic residues, positions peracetic acid as a superior choice for wastewater treatment. This review highlights the potential of acetate derivatives in environmental sanitation and public health (Kitis, 2004).

Propriétés

IUPAC Name |

(2,3,4,5,6-pentaacetyloxycyclohexyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O12/c1-7(19)25-13-14(26-8(2)20)16(28-10(4)22)18(30-12(6)24)17(29-11(5)23)15(13)27-9(3)21/h13-18H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUHHTBVTRBESD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925122 |

Source

|

| Record name | Cyclohexane-1,2,3,4,5,6-hexayl hexaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate | |

CAS RN |

1254-38-2 |

Source

|

| Record name | 1,2,3,4,5,6-Hexa-O-acetyl-myo-inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001254382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane-1,2,3,4,5,6-hexayl hexaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B43759.png)

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)